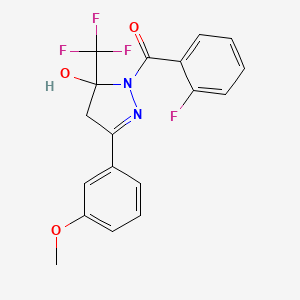
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG1478, is a synthetic chemical compound that belongs to the class of quinazoline derivatives. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and differentiation. AG1478 has been widely used in scientific research to investigate the mechanisms of EGFR signaling and its role in various physiological and pathological conditions.
Wirkmechanismus
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of the receptor and downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the activation of other receptor tyrosine kinases, such as ErbB2 and ErbB3, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to modulate the immune response in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and specificity for EGFR tyrosine kinase, its well-established mechanism of action, and its availability from commercial sources. However, 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone also has some limitations, such as its potential off-target effects and toxicity at high concentrations, as well as its limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research directions for 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the investigation of the role of EGFR signaling in other physiological and pathological conditions, such as wound healing and inflammation, and the evaluation of the therapeutic potential of EGFR inhibitors in combination with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects and toxicity of 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Synthesemethoden
The synthesis of 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone involves several steps, starting from the reaction of 2,4-dichloroaniline with ethyl acetoacetate to form 2,4-dichloro-3-ketoanilide. This intermediate is then reacted with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium methoxide to obtain the corresponding quinazoline derivative. The final compound is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR signaling in various cellular processes, such as cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. 2-(2,4-dichlorophenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been used to study the effect of EGFR inhibition on cancer cell growth and invasion, as well as the potential therapeutic applications of EGFR inhibitors in cancer treatment.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONRTSEABTKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6074044.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)

![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6074079.png)
![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)

![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)